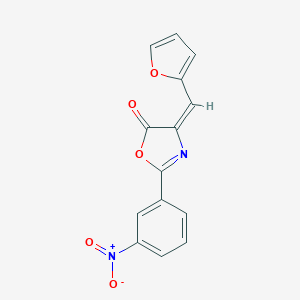
4-(2-furylmethylene)-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-furylmethylene)-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains both a furan and an oxazole ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of 4-(2-furylmethylene)-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to interact with metal ions and form complexes that can be detected using fluorescence spectroscopy. This compound has also been shown to have potential antioxidant activity.
Biochemical and Physiological Effects:
4-(2-furylmethylene)-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one has been shown to have potential biochemical and physiological effects. It has been shown to have potential antioxidant activity, which could be beneficial in the treatment of various diseases. It has also been shown to have potential metal chelating activity, which could be useful in the treatment of metal toxicity.
実験室実験の利点と制限
One of the advantages of using 4-(2-furylmethylene)-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one in lab experiments is its potential use as a fluorescent probe for detecting metal ions in biological systems. However, one of the limitations of using this compound is its potential toxicity, which could affect the results of experiments.
将来の方向性
There are several future directions for research involving 4-(2-furylmethylene)-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one. One potential direction is the development of new fluorescent probes based on this compound for detecting metal ions in biological systems. Another potential direction is the synthesis of new compounds based on this compound with potential biological activity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.
合成法
The synthesis of 4-(2-furylmethylene)-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one has been reported using various methods. One of the most common methods involves the reaction of 3-nitrobenzaldehyde with furfural in the presence of an acid catalyst. The resulting intermediate is then reacted with urea to form the final product. Other methods involve the use of different aldehydes and ketones as starting materials.
科学的研究の応用
4-(2-furylmethylene)-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one has been used in various scientific research applications. It has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. It has also been used in the synthesis of other compounds with potential biological activity.
特性
製品名 |
4-(2-furylmethylene)-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one |
|---|---|
分子式 |
C14H8N2O5 |
分子量 |
284.22 g/mol |
IUPAC名 |
(4E)-4-(furan-2-ylmethylidene)-2-(3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H8N2O5/c17-14-12(8-11-5-2-6-20-11)15-13(21-14)9-3-1-4-10(7-9)16(18)19/h1-8H/b12-8+ |
InChIキー |
RUYTVHYQGHHBKV-XYOKQWHBSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=N/C(=C/C3=CC=CO3)/C(=O)O2 |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CC3=CC=CO3)C(=O)O2 |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CC3=CC=CO3)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]naphthalene-1-carbohydrazide](/img/structure/B273826.png)
![4-methoxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B273827.png)
![1-Methyl-5-[1-(2,4-dinitrophenylhydrazono)ethyl]furan](/img/structure/B273829.png)

![3-[(4-bromobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273838.png)
![N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B273839.png)
![4-chloro-N'-[1-methyl-3-(4-morpholinyl)-3-oxopropylidene]benzohydrazide](/img/structure/B273840.png)
![3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B273842.png)
![3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B273843.png)
![2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273847.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273848.png)


